5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.: 303060-75-5
VCID: VC16101073
InChI: InChI=1S/C25H24N2O4/c1-28-18-11-8-16(9-12-18)20-15-21-19-6-4-5-7-22(19)31-25(27(21)26-20)17-10-13-23(29-2)24(14-17)30-3/h4-14,21,25H,15H2,1-3H3
SMILES:
Molecular Formula: C25H24N2O4
Molecular Weight: 416.5 g/mol

5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.: 303060-75-5

Cat. No.: VC16101073

Molecular Formula: C25H24N2O4

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine - 303060-75-5

Specification

CAS No. 303060-75-5
Molecular Formula C25H24N2O4
Molecular Weight 416.5 g/mol
IUPAC Name 5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C25H24N2O4/c1-28-18-11-8-16(9-12-18)20-15-21-19-6-4-5-7-22(19)31-25(27(21)26-20)17-10-13-23(29-2)24(14-17)30-3/h4-14,21,25H,15H2,1-3H3
Standard InChI Key WXDUNGYJXQGYNK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC

Introduction

Molecular Structure and Chemical Properties

Core Architecture and Substituent Effects

The pyrazolo[1,5-c]benzoxazine scaffold consists of a fused tricyclic system incorporating pyrazole and benzoxazine rings. In 5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine, the 3,4-dimethoxyphenyl group at position 5 and the 4-methoxyphenyl group at position 2 introduce steric and electronic modifications that influence reactivity and solubility. Methoxy groups (-OCH₃) act as electron-donating substituents, enhancing aromatic ring electron density and potentially affecting intermolecular interactions .

Table 1: Theoretical Physicochemical Properties

PropertyValue (Calculated)Comparable Analog Data
Molecular Weight450.9 g/mol426.56 g/mol (Analog )
logP (Partition Coefficient)7.27.696 (Analog )
Water Solubility (LogSw)-5.8-5.84 (Analog )
Polar Surface Area29.5 Ų29.46 Ų (Analog )

The high logP value suggests significant lipophilicity, aligning with trends observed in structurally related compounds . This property may facilitate blood-brain barrier penetration but could limit aqueous solubility, necessitating formulation strategies for biomedical applications.

Synthetic Pathways and Optimization

Multi-Step Organic Synthesis

While no direct synthesis protocol for this compound is documented, analogous pyrazolo[1,5-c]benzoxazines are typically synthesized via cyclocondensation reactions. A hypothetical route involves:

  • Intermediate Preparation: Synthesis of 3,4-dimethoxyphenyl and 4-methoxyphenyl precursors through Friedel-Crafts alkylation or Ullmann coupling.

  • Cyclization: Acid- or base-catalyzed cyclization of intermediates in solvents like dichloromethane or ethanol, often employing catalysts such as palladium on carbon.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) to isolate the target compound.

Industrial-scale production might utilize continuous flow reactors to enhance yield and reduce reaction times.

Applications and Industrial Relevance

Drug Discovery and Development

The compound’s structural complexity positions it as a candidate for:

  • Lead Optimization: Serving as a scaffold for derivatization to improve pharmacokinetic properties.

  • Targeted Therapies: Potential use in oncology or neurology, pending validation through in vitro and in vivo studies.

Comparative Analysis with Structural Analogs

Key Differentiators

CompoundStructural FeaturesBioactivity Highlights
Target Compound3,4- and 4-methoxy substitutionsHypothesized kinase inhibition
7,9-Dichloro analogDichloro groups at positions 7,9Enhanced electrophilic reactivity
9-Bromo analogBromine at position 9Radiolabeling potential

The absence of halogens in the target compound may reduce toxicity risks compared to chlorinated or brominated analogs.

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